molecular formula C6H10O4S B6162976 rac-(1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid, cis CAS No. 1773508-26-1

rac-(1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid, cis

Cat. No. B6162976
CAS RN: 1773508-26-1
M. Wt: 178.2
InChI Key:
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Description

This compound is a type of cyclobutane carboxylic acid derivative. Cyclobutane carboxylic acids are a class of organic compounds containing a cyclobutane ring bearing a carboxylic acid group. The “rac” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers .


Molecular Structure Analysis

The compound has a cyclobutane core, which is a type of cycloalkane. It also contains a carboxylic acid group and a methanesulfonyl group attached to the cyclobutane ring. The “(1s,3s)” notation indicates the stereochemistry of the compound .


Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including ring-opening reactions, substitutions, and functional group transformations . The exact reactions this compound can undergo would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the presence of the carboxylic acid and methanesulfonyl groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. Generally, carboxylic acids can be corrosive and irritating, and sulfonyl compounds can potentially be hazardous . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The study of cyclobutane derivatives is an active area of research in organic chemistry due to their presence in various natural products and potential applications in drug discovery . This specific compound could be of interest in future studies exploring its synthesis, reactivity, and potential biological activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid, cis involves the following steps: 1) synthesis of cyclobutane-1,3-dicarboxylic acid, 2) conversion of cyclobutane-1,3-dicarboxylic acid to cyclobutane-1-carboxylic acid, 3) introduction of a methanesulfonyl group to cyclobutane-1-carboxylic acid, and 4) resolution of the racemic mixture to obtain the desired cis isomer.", "Starting Materials": [ "Butadiene", "Maleic anhydride", "Methanesulfonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Diels-Alder reaction of butadiene and maleic anhydride in ethanol to form cyclobutane-1,3-dicarboxylic acid", "2. Hydrolysis of cyclobutane-1,3-dicarboxylic acid with sodium hydroxide to form cyclobutane-1-carboxylic acid", "3. Methanesulfonylation of cyclobutane-1-carboxylic acid with methanesulfonyl chloride in diethyl ether using sodium bicarbonate as a base", "4. Acidification of the reaction mixture with hydrochloric acid and extraction with diethyl ether to obtain the racemic mixture of methanesulfonylcyclobutane-1-carboxylic acid", "5. Resolution of the racemic mixture using a chiral resolving agent to obtain the desired cis isomer of methanesulfonylcyclobutane-1-carboxylic acid" ] }

CAS RN

1773508-26-1

Product Name

rac-(1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid, cis

Molecular Formula

C6H10O4S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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